molecular formula C10H13ClN2O B1604913 3-Chloro-2-morpholin-4-ylaniline CAS No. 58785-07-2

3-Chloro-2-morpholin-4-ylaniline

Cat. No. B1604913
CAS RN: 58785-07-2
M. Wt: 212.67 g/mol
InChI Key: LEQGHOHIHNAMCC-UHFFFAOYSA-N
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Description

3-Chloro-2-morpholin-4-ylaniline (CAS# 58785-07-2) is a research chemical with the molecular formula C10H13ClN2O and a molecular weight of 212.67 . It appears as a solid substance .


Molecular Structure Analysis

The InChI key for 3-Chloro-2-morpholin-4-ylaniline is LEQGHOHIHNAMCC-UHFFFAOYSA-N . The compound’s canonical SMILES is C1COCCN1C2=C(C=CC=C2Cl)N .


Physical And Chemical Properties Analysis

3-Chloro-2-morpholin-4-ylaniline has a boiling point of 364.6 ℃ at 760 mmHg and a density of 1.273 g/cm^3 . It is a solid substance .

Scientific Research Applications

Heterocyclic Compound Synthesis

The compound is an important intermediate for synthesizing biologically active heterocyclic compounds. Its morpholine ring, adopting a chair conformation, is crucial in the stabilization of structures through hydrogen bonds, indicating its utility in complex chemical syntheses L. Mazur, M. Pitucha, Z. Rzączyńska, 2007.

Neuroprotective Effects

Research has explored the neuroprotective effects of chlorogenic acid, a compound related in broad research contexts to morpholin-4-yl derivatives, highlighting potential therapeutic applications for compounds with similar functional groups in treating memory impairment Seung-Hwan Kwon et al., 2010.

Pharmaceutical Development

3-Chloro-2-morpholin-4-ylaniline derivatives have been investigated for their role in the development of pharmaceuticals, including as neurokinin-1 receptor antagonists with potential applications in treating emesis and depression, showcasing the compound's versatility in drug development T. Harrison et al., 2001.

Anticancer Activities

The compound has been used in the synthesis of new quinazoline derivatives demonstrating significant anticancer activity, providing insights into its potential as a precursor in developing anticancer drugs R. Ovádeková et al., 2005.

Material Science

In material science, 3-Chloro-2-morpholin-4-ylaniline derivatives have facilitated the synthesis of complex compounds with applications ranging from catalysis to the development of materials with specific electronic or photonic properties A. Singh et al., 2000.

Safety And Hazards

The compound is harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

3-chloro-2-morpholin-4-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O/c11-8-2-1-3-9(12)10(8)13-4-6-14-7-5-13/h1-3H,4-7,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEQGHOHIHNAMCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=CC=C2Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80359220
Record name 3-chloro-2-morpholin-4-ylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80359220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-2-morpholin-4-ylaniline

CAS RN

58785-07-2
Record name 3-chloro-2-morpholin-4-ylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80359220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 58785-07-2
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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